![molecular formula C11H10BrNO B1474407 5-(Bromomethyl)-2-(p-tolyl)oxazole CAS No. 2098015-92-8](/img/structure/B1474407.png)
5-(Bromomethyl)-2-(p-tolyl)oxazole
Overview
Description
5-(Bromomethyl)-2-(p-tolyl)oxazole (5-Bromo-2-p-tolyloxazole) is an important organic compound used for a variety of scientific research applications. It is a heterocyclic compound containing an oxazole ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. 5-Bromo-2-p-tolyloxazole has a variety of uses in scientific research, due to its unique chemical and physical properties.
Scientific Research Applications
Therapeutic Potential and Chemical Versatility
5-(Bromomethyl)-2-(p-tolyl)oxazole is a compound that may not be directly highlighted in the literature, but its relevance can be inferred through the scientific applications of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing oxygen and nitrogen, showcasing a broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory effects, among others. The chemical flexibility of oxazoles allows for various molecular modifications, making them attractive scaffolds for developing novel therapeutic agents. Such compounds have been the subject of extensive research, leading to both preclinical and clinical evaluations of their efficacy in treating diverse diseases (Kaur et al., 2018).
Synthesis and Biological Significance
The synthesis of oxazole and its derivatives, including potentially 5-(Bromomethyl)-2-(p-tolyl)oxazole, involves various strategies that aim to enhance the biological significance of these compounds. Oxazolones, closely related to oxazoles, are reported to exhibit diverse pharmacological properties such as antimicrobial, anti-inflammatory, and anticancer activities. These findings suggest a wide-ranging utility in drug development and the potential for creating impactful therapeutic agents (Kushwaha & Kushwaha, 2021).
Corrosion Inhibition
While primarily focused on biomedical applications, the structural motifs related to 5-(Bromomethyl)-2-(p-tolyl)oxazole, such as the use of tolyltriazole, have demonstrated utility in the field of corrosion inhibition, particularly for metals like copper. This application underlines the versatility of such compounds beyond pharmacology, showing their importance in industrial and environmental chemistry (Walker, 1976).
properties
IUPAC Name |
5-(bromomethyl)-2-(4-methylphenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-8-2-4-9(5-3-8)11-13-7-10(6-12)14-11/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUVHVSQMHBZRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(O2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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